An In-depth Technical Guide on 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
An In-depth Technical Guide on 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to the compound 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, a significant molecule in oncological research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- is a derivative of anthraquinone.[1] Its chemical structure is characterized by a planar tricyclic aromatic core with substituted amino and hydroxyl groups.
Chemical Structure:
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IUPAC Name: 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione[2]
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Molecular Formula: C₂₂H₂₈N₄O₄[2]
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CAS Number: 70476-63-0[2]
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Synonyms: AQ4, 1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione[2][3]
Physicochemical Properties:
| Property | Value | Reference |
| XLogP3 | 3.3 | [3] |
| Hydrogen Bond Donor Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 8 | [3] |
| Rotatable Bond Count | 8 | [3] |
| Topological Polar Surface Area | 105 Ų | [3] |
Synthesis
Biological Activity and Mechanism of Action
9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, also known as AQ4, is the active metabolite of the hypoxia-activated prodrug Banoxantrone (AQ4N).
Mechanism of Action:
AQ4N is designed to be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. The prodrug itself has low toxicity. In hypoxic conditions, intracellular reductase enzymes, particularly cytochrome P450, reduce the N-oxide groups of AQ4N to produce the active cytotoxic agent, AQ4.[3][4]
AQ4 exerts its anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By intercalating into DNA and inhibiting topoisomerase II, AQ4 induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathways:
The cytotoxic effects of AQ4 are associated with the modulation of key signaling pathways involved in cell survival and apoptosis. Studies have shown that AQ4 can suppress the hypoxia-induced activation of the HIF-1α pathway and modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.
Below is a diagram illustrating the activation of the prodrug AQ4N to the active drug AQ4 in a hypoxic environment.
Caption: Activation of the hypoxia-activated prodrug AQ4N to the cytotoxic AQ4.
Quantitative Data
The following table summarizes the in vitro anti-tumor activity of AQ4 in combination with the mTOR inhibitor Temsirolimus in colorectal cancer cell lines.
| Cell Line | Treatment | Inhibition of Proliferation (%) | Apoptosis Induction (Fold Change) | Reference |
| HT-29 | AQ4 | Data not specified | Data not specified | |
| HT-29 | Temsirolimus | Data not specified | Data not specified | |
| HT-29 | AQ4 + Temsirolimus | Significant increase vs single agents | Enhanced apoptosis | |
| CaR-1 | AQ4 | Data not specified | Data not specified | |
| CaR-1 | Temsirolimus | Data not specified | Data not specified | |
| CaR-1 | AQ4 + Temsirolimus | Significant increase vs single agents | Enhanced apoptosis |
Note: Specific quantitative values for proliferation inhibition and apoptosis induction were not provided in the readily available literature.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of compounds like AQ4. Specific parameters such as cell types, drug concentrations, and incubation times should be optimized for each experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of the test compound (e.g., AQ4) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
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Cell Culture and Treatment: Culture cells and treat them with the test compound as described for the cell viability assay.
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Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Western Blotting for Signaling Proteins (e.g., HIF-1α, Bax, Bcl-2)
This technique is used to detect and quantify the expression levels of specific proteins.
Methodology:
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Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-HIF-1α, anti-Bax, anti-Bcl-2) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
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Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Below is a workflow diagram for a typical Western Blotting experiment.
Caption: General experimental workflow for Western Blotting.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
